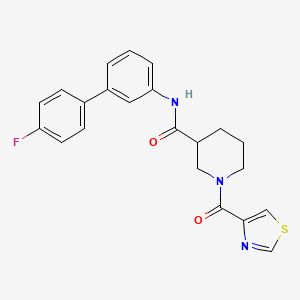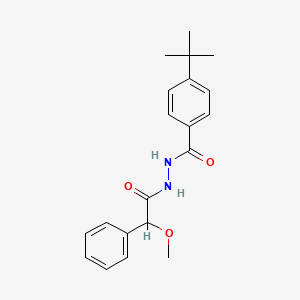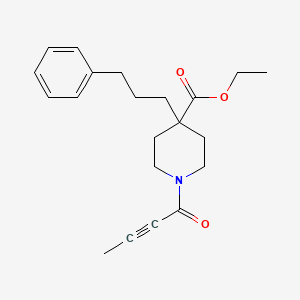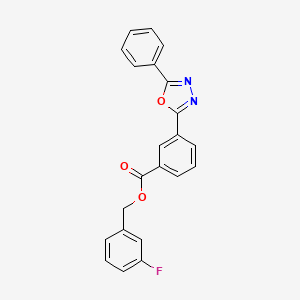![molecular formula C14H16INO B4921440 N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane scaffold: This can be achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis.
Introduction of the 4-iodophenyl group: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Amidation and esterification: The carboxamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Substitution reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis and catalysis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid and stable structure that can interact with various biological molecules, potentially modulating their activity. The iodine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
N-(4-iodo-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its reactivity and interactions.
7-oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic structure, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the bicyclo[2.2.1]heptane scaffold and the 4-iodophenyl group, providing distinct chemical and biological properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO/c15-11-3-5-12(6-4-11)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLDYIDIPREBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-Methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4921367.png)
![7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)



![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B4921456.png)
![5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B4921461.png)
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
